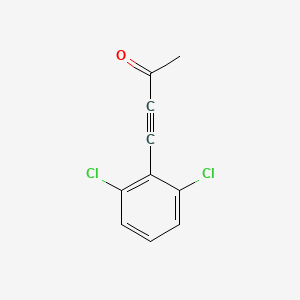
4-(2,6-Dichlorophenyl)but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichlorophenyl)but-3-yn-2-one is a specialized chemical compound known for its unique structural features and versatile applications in scientific research and development. Identified by its CAS number 1247092-29-0, this compound is characterized by the presence of a dichlorophenyl group attached to a but-3-yn-2-one moiety .
Preparation Methods
The synthesis of 4-(2,6-Dichlorophenyl)but-3-yn-2-one typically involves the coupling of 2,6-dichlorobenzylideneacetone with acetone under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
4-(2,6-Dichlorophenyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, with reagents like halogens or nucleophiles.
Scientific Research Applications
4-(2,6-Dichlorophenyl)but-3-yn-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on the active site of certain enzymes, forming stable complexes through hydrogen interactions . This interaction can modulate the activity of the target enzymes, leading to various biological effects.
Comparison with Similar Compounds
4-(2,6-Dichlorophenyl)but-3-yn-2-one can be compared with other similar compounds, such as:
4-(2,6-Dichlorophenyl)but-3-en-2-one: This compound shares a similar structure but differs in the presence of a double bond instead of a triple bond.
2,6-Dichlorobenzylideneacetone: Another related compound, which serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H6Cl2O |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)but-3-yn-2-one |
InChI |
InChI=1S/C10H6Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,1H3 |
InChI Key |
NHIPTVZFGKBYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


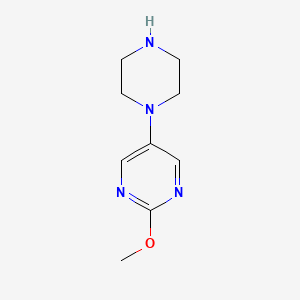
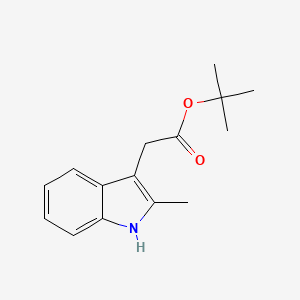
![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)
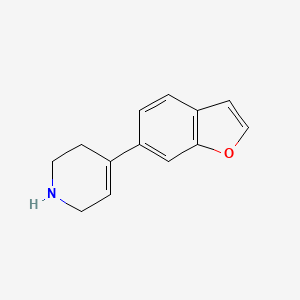
![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)
![N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)
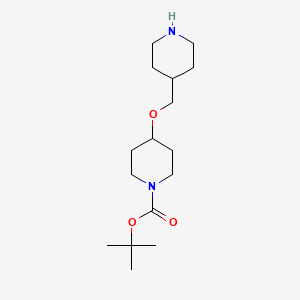
![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
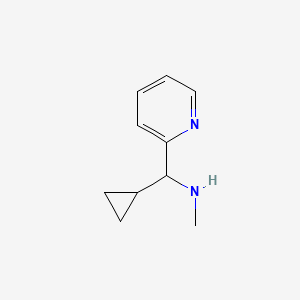
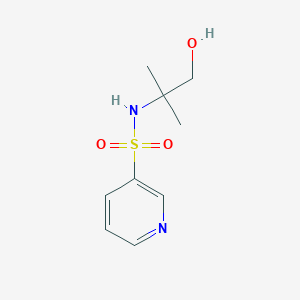
![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
